molecular formula C18H17F3O2 B12530232 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate CAS No. 142000-77-9

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate

Cat. No.: B12530232
CAS No.: 142000-77-9
M. Wt: 322.3 g/mol
InChI Key: ZENGVKPOGJWUSF-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with two fluorine atoms at the 2- and 6-positions, a pentyl chain at the 4-position, and a 4-fluorophenyl ester group.

Properties

CAS No.

142000-77-9

Molecular Formula

C18H17F3O2

Molecular Weight

322.3 g/mol

IUPAC Name

(4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate

InChI

InChI=1S/C18H17F3O2/c1-2-3-4-5-12-10-15(20)17(16(21)11-12)18(22)23-14-8-6-13(19)7-9-14/h6-11H,2-5H2,1H3

InChI Key

ZENGVKPOGJWUSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate typically involves the esterification of 4-fluorophenol with 2,6-difluoro-4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with specific properties such as high thermal stability and unique optical characteristics.

    Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure and reactivity.

    Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Comparison Compound : 2,6-Dichlorophenyl 4-chlorobenzoate

  • Structural Differences : Replacing fluorine with chlorine at the 2- and 6-positions increases atomic radius and polarizability but reduces electronegativity.
  • Biological Activity: The chlorinated analogue exhibits antifungal activity , suggesting that halogen choice directly influences bioactivity. Fluorinated derivatives like the target compound may offer enhanced metabolic stability due to stronger C-F bonds.

Ester Group Variations

Comparison Compound : 4-Fluorophenyl Benzoate

  • Structural Differences : The absence of 2,6-difluoro and pentyl substituents simplifies the benzoate core.
  • Impact on Properties :
    • Lipophilicity : The target compound’s pentyl chain increases logP (calculated ~4.5 vs. ~2.8 for 4-fluorophenyl benzoate), enhancing membrane permeability.
    • Melting Point : The simpler structure of 4-fluorophenyl benzoate (molecular weight: 216.21 g/mol ) likely results in a higher melting point compared to the bulkier, more flexible target compound.

Complex Ester Moieties

Comparison Compound : [5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-yl] 2,6-Difluorobenzoate

  • Structural Differences : The pyrazolyl ester group introduces heterocyclic complexity, contrasting with the target’s 4-fluorophenyl ester.
  • Impact on Properties :
    • Steric Hindrance : The pyrazolyl group may hinder rotational freedom, affecting binding interactions in biological systems.
    • Solubility : The sulfanyl and methyl groups in the pyrazolyl derivative could improve aqueous solubility compared to the hydrophobic pentyl chain in the target compound.

Data Table: Key Properties of Analogues

Compound Name Substituents (Benzoate Core) Ester Group Molecular Weight (g/mol) Key Properties/Activities
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate 2,6-F₂, 4-C₅H₁₁ 4-Fluorophenyl ~318.3 (calculated) High lipophilicity
4-Fluorophenyl benzoate None 4-Fluorophenyl 216.21 Lower logP, simpler structure
2,6-Dichlorophenyl 4-chlorobenzoate 4-Cl 2,6-Dichlorophenyl N/A Antifungal activity
[5-Methyl-4-(4-methylphenyl)sulfanyl...] 2,6-difluorobenzoate 2,6-F₂ Pyrazolyl N/A Heterocyclic complexity

Biological Activity

Chemical Structure and Properties

Molecular Formula: C17H18F3O2
CAS Number: 142000-77-9
IUPAC Name: 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate

Physical Properties

PropertyValue
Molecular Weight304.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound has shown potential as an inhibitor in enzymatic pathways, particularly those involving tyrosinase, an enzyme critical in melanin biosynthesis.

Inhibition Studies

Recent studies have demonstrated that derivatives of fluorinated benzoates can act as competitive inhibitors of tyrosinase. For instance, a related compound exhibited an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming kojic acid (IC50 = 17.76 μM) in terms of efficacy without cytotoxic effects on B16F10 melanoma cells . This suggests that this compound may exhibit similar inhibitory properties.

Case Studies

  • Tyrosinase Inhibition:
    • Study Design: The compound was tested for its ability to inhibit the activity of tyrosinase using varying concentrations of L-DOPA as a substrate.
    • Results: The compound demonstrated competitive inhibition with a calculated Michaelis-Menten constant (Km) indicating effective binding to the enzyme's active site.
  • Antimelanogenic Effects:
    • Objective: To evaluate the antimelanogenic effects on B16F10 cells.
    • Findings: The compound showed significant reduction in melanin production without inducing cytotoxicity, highlighting its potential for cosmetic applications aimed at skin lightening .

Comparative Analysis of Related Compounds

A comparative analysis was conducted between this compound and other fluorinated benzoate derivatives. The following table summarizes the IC50 values for tyrosinase inhibition:

CompoundIC50 (μM)
This compoundTBD
Kojic Acid17.76
Compound 26 (related derivative)0.18

Potential Applications

Given its biological activity, this compound may have applications in:

  • Cosmetic Industry: As a skin-lightening agent due to its antimelanogenic properties.
  • Pharmaceutical Development: As a lead compound for developing new tyrosinase inhibitors for treating hyperpigmentation disorders.

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